molecular formula C17H12INO2 B14950109 Naphthalen-1-yl (4-iodophenyl)carbamate

Naphthalen-1-yl (4-iodophenyl)carbamate

Cat. No.: B14950109
M. Wt: 389.19 g/mol
InChI Key: HZXWVBAFSTXTGN-UHFFFAOYSA-N
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Description

Naphthalen-1-yl (4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates It consists of a naphthalene ring and a 4-iodophenyl group connected through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1-yl (4-iodophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of naphthalen-1-ylamine with 4-iodophenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl (4-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Oxidized naphthalene or phenyl derivatives.

    Reduction: Reduced forms of the naphthalene or phenyl rings.

    Hydrolysis: Naphthalen-1-ylamine and 4-iodophenol.

Mechanism of Action

The mechanism of action of naphthalen-1-yl (4-iodophenyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can bind to active sites of enzymes, altering their activity and affecting cellular pathways . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl (4-bromophenyl)carbamate
  • Naphthalen-1-yl (4-chlorophenyl)carbamate
  • Naphthalen-1-yl (4-fluorophenyl)carbamate

Uniqueness

Naphthalen-1-yl (4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in specific substitution reactions that are not possible with other halogens. Additionally, the compound’s electronic and steric properties are influenced by the iodine atom, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C17H12INO2

Molecular Weight

389.19 g/mol

IUPAC Name

naphthalen-1-yl N-(4-iodophenyl)carbamate

InChI

InChI=1S/C17H12INO2/c18-13-8-10-14(11-9-13)19-17(20)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20)

InChI Key

HZXWVBAFSTXTGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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